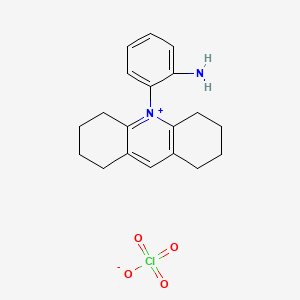
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group attached to an octahydroacridin-10-ium core, paired with a perchlorate anion. Its unique chemical properties make it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl compounds with cyclohexanone derivatives under acidic conditions, followed by cyclization and subsequent ion exchange to introduce the perchlorate anion . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the large volumes of reagents and products .
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Aminophenyl derivatives: Compounds like 2-aminophenol and its derivatives have similar functional groups and reactivity.
Uniqueness
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is unique due to its specific combination of an aminophenyl group with an octahydroacridin-10-ium core, paired with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
38564-11-3 |
|---|---|
Molekularformel |
C19H23ClN2O4 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
2-(1,2,3,4,5,6,7,8-octahydroacridin-10-ium-10-yl)aniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c20-16-9-3-6-12-19(16)21-17-10-4-1-7-14(17)13-15-8-2-5-11-18(15)21;2-1(3,4)5/h3,6,9,12-13H,1-2,4-5,7-8,10-11,20H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MFBHPDPHRFCKQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC2=[N+](C3=C(CCCC3)C=C2C1)C4=CC=CC=C4N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
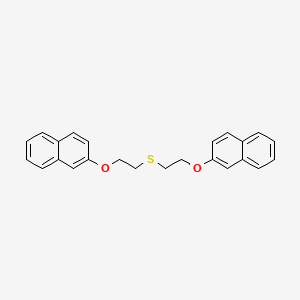
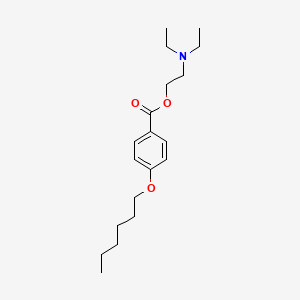
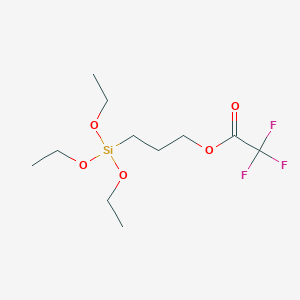
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)

![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
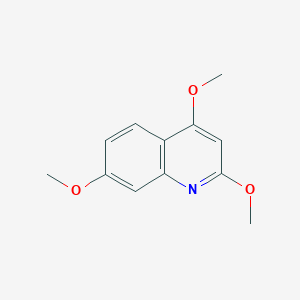
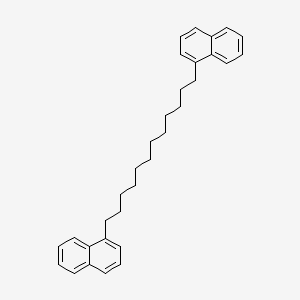

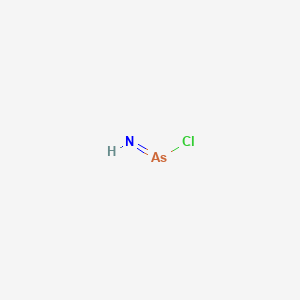
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
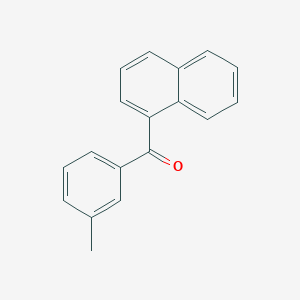
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
